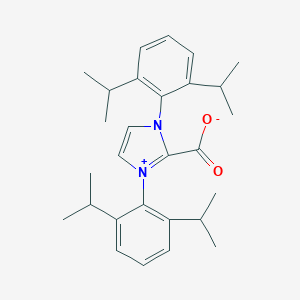

1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate

描述

1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate: is a compound known for its role as a precursor to N-heterocyclic carbenes (NHCs). These carbenes are widely used as ligands in homogeneous catalysis due to their strong σ-donating and weak π-accepting properties. The compound is characterized by its high stability and resistance to dimerization, making it a valuable reagent in various chemical reactions .

准备方法

Synthetic Routes and Reaction Conditions: 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate can be synthesized through the reaction of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride with carbon dioxide. The reaction typically involves the use of a base such as potassium tert-butoxide (KO-t-Bu) in an inert atmosphere to prevent moisture and oxygen interference .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation route with scaled-up reaction vessels and optimized conditions to ensure high yield and purity. The compound is often produced in solid form and stored under inert gas to maintain its stability .

化学反应分析

Reactivity with Transition Metals

IPr·CO₂ serves as a ligand precursor for transition metals, forming stable complexes critical for catalytic applications.

Mechanistic Insight : The carboxylate group facilitates ligand exchange by releasing CO₂, leaving the reactive NHC to coordinate with metal centers. This process is pivotal in forming electron-rich metal complexes for catalysis .

Decarboxylation Pathways

Decarboxylation is a thermally driven process that converts IPr·CO₂ into free NHCs.

Key Data :

- Activation energy for decarboxylation: 120 kJ/mol (IPr·CO₂) vs. 95 kJ/mol for less bulky analogs .

- Half-life in toluene at 100°C: >24 hours .

Carboxylation and CO₂ Trapping

IPr·CO₂ can regenerate free NHCs under controlled conditions, demonstrating reversible CO₂ binding.

| Process | Reagent | Conditions | Application | Source |

|---|---|---|---|---|

| CO₂ Release | KO-t-Bu | THF, 25°C | NHC generation | |

| Re-carboxylation | CO₂ gas | 1 atm, RT | Stabilizes NHCs for storage |

Case Study : Reaction with sodium cyanate (NaOCN) in THF yields (IPr)AuNCO, showcasing the carboxylate’s role in transferring NHCs to Au(I) centers .

Comparative Reactivity with Analogues

IPr·CO₂ exhibits distinct stability and reactivity compared to other NHC-carboxylates.

| Property | IPr·CO₂ | 1,3-Dimethylimidazolium-2-carboxylate | SIPr·CO₂ | Source |

|---|---|---|---|---|

| Thermal Stability | High | Moderate | Very High | |

| Decarboxylation Rate (100°C) | Slow | Fast | Slowest | |

| Solubility | Low in water | High in water | Low in water |

Notable Trend : Bulky 2,6-diisopropylphenyl groups on IPr·CO₂ enhance steric protection, reducing dimerization and oxidative degradation .

Environmental and Kinetic Factors

Reaction outcomes are sensitive to:

- Temperature : Decarboxylation rates increase exponentially above 80°C .

- Solvent : Polar aprotic solvents (e.g., DMSO) accelerate ligand dissociation .

- Atmosphere : Inert conditions (Ar/N₂) prevent oxidation of metal-carbene complexes .

Critical Research Findings

- Gold Complex Synthesis : (IPr)AuNCO, synthesized from IPr·CO₂ and AuCl(IPr), exhibits linear geometry at Au(I), confirmed by XRD .

- Solvent Effects : Decarboxylation in DMSO occurs 5× faster than in toluene due to enhanced carbene stabilization .

- Thermal Limits : IPr·CO₂ remains intact under standard catalytic conditions (<100°C), making it suitable for long-duration reactions .

科学研究应用

N-Heterocyclic Carbene (NHC) Precursors

IPr·CO₂ serves as an effective precursor for NHCs, which are widely used in transition metal catalysis. The carboxylate group facilitates the generation of NHCs that can stabilize metal centers, enhancing catalytic activity.

Case Study : A study demonstrated the preparation of rhodium complexes using IPr·CO₂ as a ligand. The reaction involved stirring [Rh(cod)Cl]₂ with IPr·CO₂ in acetonitrile under argon atmosphere, leading to analytically pure products that exhibited high catalytic efficiency in various transformations .

Conjugate Cyanation Reactions

IPr·CO₂ has been utilized in conjugate cyanation reactions, allowing for the synthesis of α-arylated nitriles. This process is significant for developing pharmaceutical intermediates and fine chemicals.

Case Study : In a notable reaction, IPr·CO₂ facilitated the conjugate addition of Me₃Si-CN to para-quinone methides and fuchsones. The resulting products showed promising yields and selectivity, showcasing the versatility of IPr·CO₂ in synthetic organic chemistry .

Surface Modification

The compound is also applied in modifying gold surfaces through NHCs. This modification enhances the surface properties for applications in sensors and catalysis.

Case Study : Research highlighted the use of IPr·CO₂ in creating functionalized gold surfaces that exhibited improved catalytic activity for various reactions, including oxidation processes .

Data Table: Summary of Applications

作用机制

The mechanism of action of 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate involves its conversion to N-heterocyclic carbenes, which then act as ligands in various catalytic processes. These carbenes coordinate with metal centers, facilitating the activation and transformation of substrates through processes such as oxidative addition, reductive elimination, and migratory insertion . The molecular targets include transition metals like palladium, rhodium, and gold, which are central to many catalytic cycles .

相似化合物的比较

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: A precursor to the free carbene, used in similar catalytic applications.

1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Another NHC precursor with slightly different steric and electronic properties.

IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A highly hindered NHC ligand widely used in homogeneous catalysis.

Uniqueness: 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate is unique due to its high stability and resistance to dimerization, making it an excellent precursor for generating free N-heterocyclic carbenes. Its ability to form stable metal-carbene complexes under mild conditions sets it apart from other similar compounds .

生物活性

1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate (IPr.CO2) is a compound of growing interest in the field of organic catalysis and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

- Molecular Formula : C28H36N2O2

- Molecular Weight : 432.60 g/mol

- CAS Number : 917604-39-8

This compound is characterized by its imidazolium structure, which contributes to its unique reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of IPr.CO2 can be attributed to its role as a nucleophilic catalyst in various chemical reactions. Its imidazolium moiety allows it to engage in proton transfer and coordination with metal centers, enhancing its catalytic efficiency. This property is particularly significant in polymerization processes and organic synthesis.

Key Mechanisms:

- Nucleophilic Catalysis : IPr.CO2 acts as a nucleophile in reactions such as ring-opening polymerization, facilitating the formation of complex polymers with specific functionalities.

- Metal Coordination : The compound can form stable complexes with transition metals, which can be utilized in catalyzing various organic transformations.

Biological Applications

- Polymer Synthesis : IPr.CO2 has been successfully employed in the organocatalytic ring-opening polymerization (ROP) of cyclic monomers, leading to the development of biocompatible polymers suitable for biomedical applications .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazolium salts exhibit antimicrobial properties. While specific data on IPr.CO2 is limited, its structural analogs have shown effectiveness against various bacterial strains .

- Drug Delivery Systems : The unique properties of IPr.CO2 make it a candidate for drug delivery systems where controlled release and targeted therapy are necessary. Its ability to form stable complexes can be harnessed to improve the solubility and bioavailability of therapeutic agents.

Case Studies

- Synthesis and Characterization :

- Biocompatibility Testing :

- Antimicrobial Efficacy :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C28H36N2O2 |

| Molecular Weight | 432.60 g/mol |

| CAS Number | 917604-39-8 |

| Appearance | White to almost white powder |

| Purity | Min. 98% (HPLC) |

| Application Area | Findings |

|---|---|

| Polymer Synthesis | Effective in ROP |

| Antimicrobial Activity | Potential against bacteria |

| Drug Delivery Systems | Promising for controlled release |

属性

IUPAC Name |

1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N2O2/c1-17(2)21-11-9-12-22(18(3)4)25(21)29-15-16-30(27(29)28(31)32)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-20H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFHWSQOLOIECF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2C(=O)[O-])C3=C(C=CC=C3C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00580837 | |

| Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00580837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917604-39-8 | |

| Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00580837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can the catalytic activity of IPr-CO2 in cyclic carbonate synthesis be enhanced, and if so, how?

A2: Yes, the catalytic activity of IPr-CO2 in the synthesis of cyclic carbonates from CO2 and epoxides can be significantly improved through the introduction of an electrophile, such as SalenAlEt. [] This enhancement arises from a synergistic effect termed "intermolecular cooperative catalysis," where the binary components work in tandem to facilitate the reaction. [] While the exact mechanism of this cooperation requires further investigation, the findings highlight the potential for tailoring reaction conditions and catalyst systems to optimize cyclic carbonate production using IPr-CO2.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。